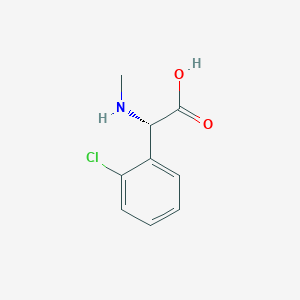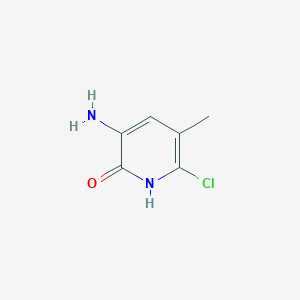
(S)-2-(2-Chlorophenyl)-2-(methylamino)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is known for its unique structural features, which include a chlorophenyl group and a methylamino group attached to an acetic acid backbone. The presence of the chiral center makes it an interesting subject for stereochemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the condensation of 2-chlorobenzaldehyde with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Chiral Resolution: The racemic mixture of the amine is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the (S)-enantiomer.
Acetylation: The final step involves the acetylation of the (S)-enantiomer using acetic anhydride to produce (S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid.
Industrial Production Methods
In industrial settings, the production of (S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Enzymatic Resolution: Employing enzymes for the selective resolution of the chiral center.
Automated Synthesis: Implementing automated synthesis platforms to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the following pathways:
Enzyme Inhibition: Inhibits the activity of certain enzymes by binding to their active sites.
Receptor Binding: Binds to specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(2-Chlorophenyl)-2-(methylamino)acetic acid: The enantiomer of the compound with different stereochemical properties.
2-(2-Chlorophenyl)-2-(methylamino)propanoic acid: A structurally similar compound with a propanoic acid backbone.
2-(2-Chlorophenyl)-2-(methylamino)butanoic acid: Another analog with a butanoic acid backbone.
Uniqueness
(S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid is unique due to its specific chiral configuration, which imparts distinct stereochemical properties and biological activities. Its ability to selectively interact with molecular targets makes it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C9H10ClNO2 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
(2S)-2-(2-chlorophenyl)-2-(methylamino)acetic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-11-8(9(12)13)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3,(H,12,13)/t8-/m0/s1 |
Clé InChI |
HZZFRGVOIXDTSE-QMMMGPOBSA-N |
SMILES isomérique |
CN[C@@H](C1=CC=CC=C1Cl)C(=O)O |
SMILES canonique |
CNC(C1=CC=CC=C1Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid](/img/structure/B13149861.png)



![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)





![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol](/img/structure/B13149915.png)
![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13149917.png)


